

Ganfeborole: A Technical Overview of a Novel Antitubercular Agent

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Compound of Interest

Compound Name: Ganfeborole

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Introduction

Ganfeborole (formerly GSK3036656) is a promising, first-in-class, boron-containing small molecule under investigation for the treatment of tuberculosis (TB), a persistent global health threat.[1][2] Developed by GlaxoSmithKline, this experimental antibiotic exhibits potent activity against *Mycobacterium tuberculosis* (M.tb), including drug-resistant strains.[3] Its novel mechanism of action, targeting a key bacterial enzyme essential for protein synthesis, makes it a valuable candidate for new TB treatment regimens. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Ganfeborole**, intended to inform researchers and professionals in the field of drug development.

Chemical Structure and Properties

Ganfeborole belongs to the oxaborole class of compounds and is chemically identified as 2-[[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol].[4] Its unique structure, featuring a boron atom integrated into a bicyclic ring system, is central to its biological activity.

Table 1: Chemical and Physical Properties of **Ganfeborole**

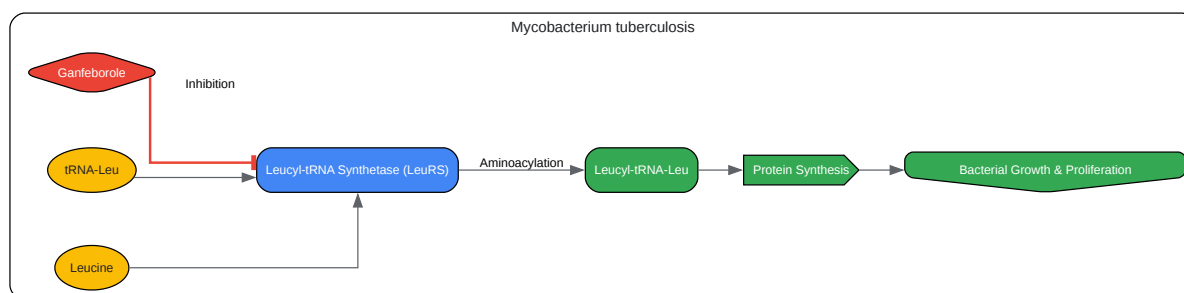
Property	Value	Reference
IUPAC Name	2-[[[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol	[4]
Synonyms	GSK3036656, GSK-070, GSK656	[4][5][6]
Chemical Formula	C10H13BCINO4	[4]
Molecular Weight	257.48 g/mol	[4]
CAS Number	2131798-12-2	[4]
SMILES	<chem>NC[C@H]1OB(O)C2=C(OCCO)C=CC(Cl)=C12</chem>	[7]
InChI Key	DJUOWOXTPXUHDQ-MRVPVSSYSA-N	[4]
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
Solubility	The hydrochloride salt form offers enhanced water solubility and stability.	[8]
Stability	Solutions are reported to be unstable and should be prepared fresh.	[9]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfeborole exerts its antibacterial effect by potently and selectively inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid leucine to its corresponding

transfer RNA (tRNA), a process known as aminoacylation. By inhibiting LeuRS, **Ganfeborole** effectively halts the production of proteins necessary for the bacterium's survival and replication.

The mechanism of inhibition is described as the "oxaborole tRNA trapping" (OBORT) mechanism. **Ganfeborole** acts as a time-dependent inhibitor, meaning its inhibitory effect increases with the duration of its interaction with the enzyme.[9] This novel mode of action differentiates it from many existing antibiotics and contributes to its efficacy against drug-resistant M.tb strains.



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Caption: Mechanism of action of **Ganfeborole** in Mycobacterium tuberculosis.

Biological Properties and In Vitro Activity

Ganfeborole demonstrates potent and selective activity against M. tuberculosis. Key biological properties are summarized in the table below.

Table 2: In Vitro Activity of **Ganfeborole**

Parameter	Value	Organism/Cell Line	Reference
IC50 (LeuRS)	0.20 μ M	M. tuberculosis	[10]
MIC	0.08 μ M	M. tuberculosis H37Rv	[6]
Selectivity	>1500-fold selective for M.tb LeuRS over human cytoplasmic LeuRS	M.tb vs. Human	

The high selectivity of **Ganfeborole** for the bacterial enzyme over its human counterpart is a critical attribute, suggesting a favorable safety profile with a lower potential for off-target effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key assays used to characterize the activity of **Ganfeborole**.

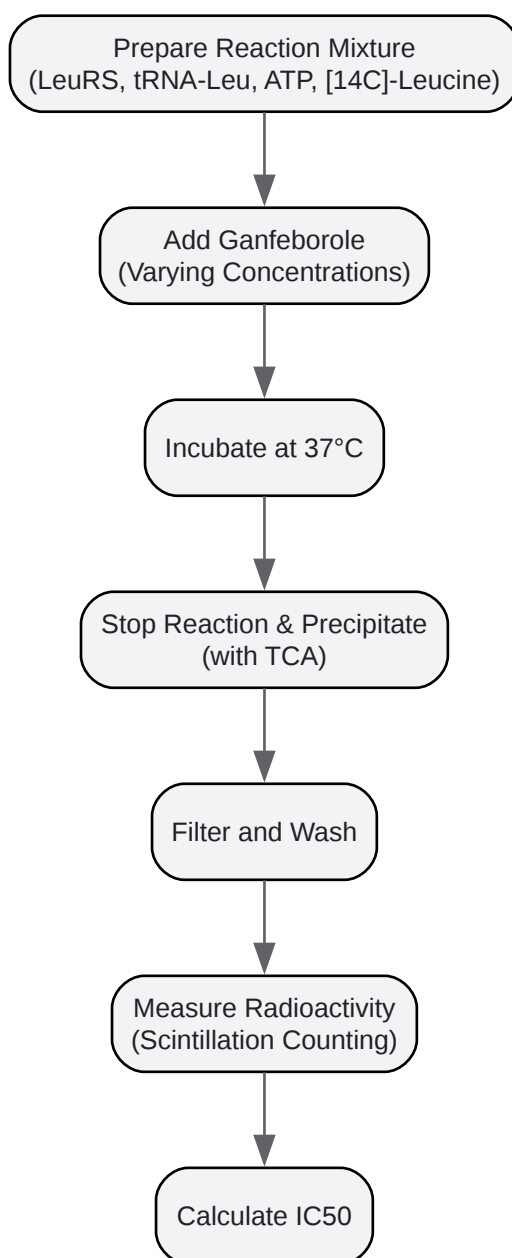
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of **Ganfeborole** against M.tb LeuRS is typically determined using an aminoacylation assay. This assay measures the enzyme's ability to attach radio-labeled leucine to its tRNA.

Protocol Outline:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing purified recombinant M.tb LeuRS, tRNA^{Leu}, ATP, and [14C]-labeled L-leucine in a suitable buffer.
- **Inhibitor Addition:** Varying concentrations of **Ganfeborole** (or a control compound) are added to the reaction mixture.
- **Incubation:** The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

- **Quenching and Precipitation:** The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated using an acid, such as trichloroacetic acid (TCA).
- **Filtration and Washing:** The precipitate is collected on a filter membrane and washed to remove unincorporated [^{14}C]-L-leucine.
- **Scintillation Counting:** The radioactivity retained on the filter, which is proportional to the amount of leucyl-tRNA^{Leu} formed, is measured using a scintillation counter.
- **Data Analysis:** The IC₅₀ value, representing the concentration of **Ganfeborole** required to inhibit 50% of the LeuRS activity, is calculated from the dose-response curve.



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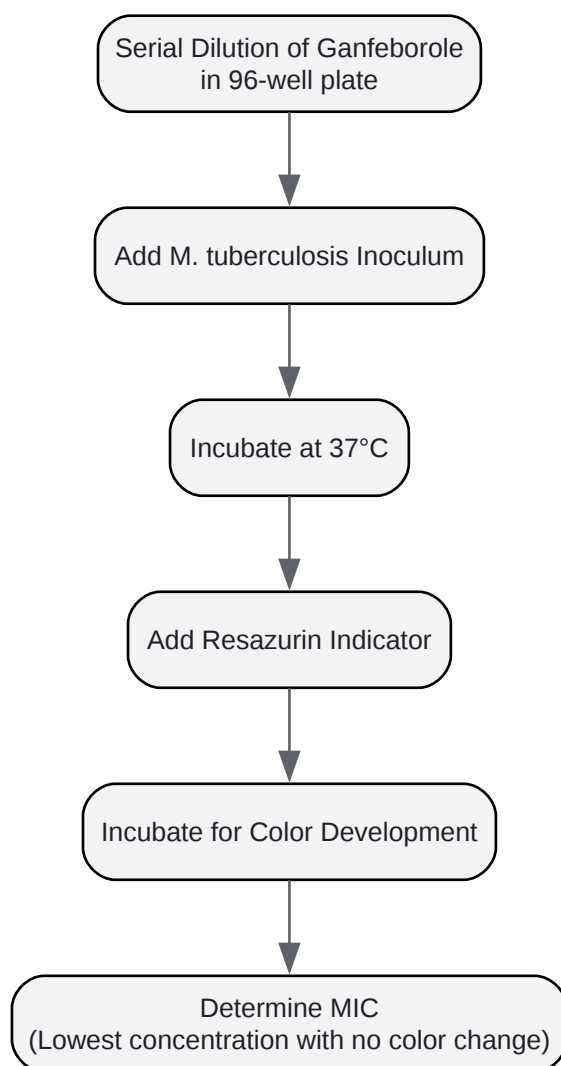
Caption: Workflow for the Leucyl-tRNA Synthetase (LeuRS) inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of **Ganfeborole** against *M. tuberculosis* is determined to assess its whole-cell activity. The resazurin microtiter assay (REMA) is a commonly used method.

Protocol Outline:

- **Drug Dilution:** A serial dilution of **Ganfeborole** is prepared in a 96-well microtiter plate containing a suitable broth medium for M.tb growth.
- **Inoculum Preparation:** A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared and added to each well containing the drug dilutions.
- **Incubation:** The plate is incubated at 37°C for several days to allow for bacterial growth.
- **Resazurin Addition:** A solution of resazurin is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
- **Incubation:** The plate is incubated for an additional period to allow for color development.
- **Visual or Fluorometric Reading:** The MIC is determined as the lowest concentration of **Ganfeborole** that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) determination using the REMA method.

Conclusion

Ganfeborole represents a significant advancement in the pursuit of novel therapeutics for tuberculosis. Its unique chemical structure, potent inhibition of a crucial bacterial enzyme, and promising in vitro activity underscore its potential as a valuable component of future anti-TB regimens. The detailed information on its chemical and biological properties, along with the outlined experimental protocols, provides a solid foundation for further research and development efforts aimed at combating this devastating disease. Continued investigation into its clinical efficacy and safety will be paramount in realizing its full therapeutic potential.

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